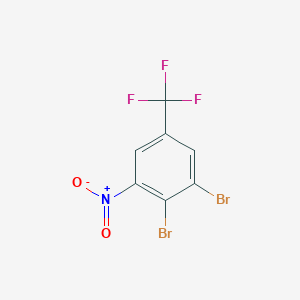
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H2Br2F3NO2 It is characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the bromination and nitration of a trifluoromethyl-substituted benzene derivative. The typical synthetic route includes:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation Reactions: The trifluoromethyl group can undergo oxidation under specific conditions to form carboxylic acids or other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas, palladium on carbon (Pd/C), tin(II) chloride, hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Major Products
Substitution: Formation of substituted benzene derivatives with various functional groups.
Reduction: Formation of 1,2-dibromo-3-amino-5-(trifluoromethyl)benzene.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups such as nitro and trifluoromethyl groups can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. The bromine atoms can participate in substitution reactions, leading to the formation of new compounds with potential biological activity.
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene: Similar structure but with a fluorine atom instead of a nitro group.
3,5-Bis(trifluoromethyl)nitrobenzene: Contains two trifluoromethyl groups and a nitro group but lacks bromine atoms.
1,3-Dibromo-5-(trifluoromethyl)benzene: Similar structure but lacks the nitro group.
The uniqueness of this compound lies in its combination of bromine, nitro, and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
126538-90-7 |
|---|---|
Molekularformel |
C7H2Br2F3NO2 |
Molekulargewicht |
348.90 g/mol |
IUPAC-Name |
1,2-dibromo-3-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Br2F3NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H |
InChI-Schlüssel |
JHYFHMOQGIWSSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



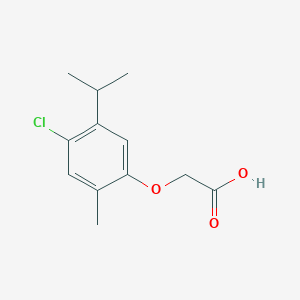
![2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane](/img/structure/B14136994.png)
![2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine](/img/structure/B14136996.png)
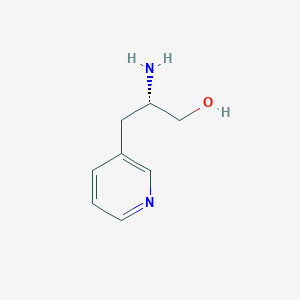
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B14137000.png)
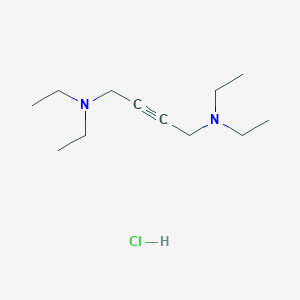
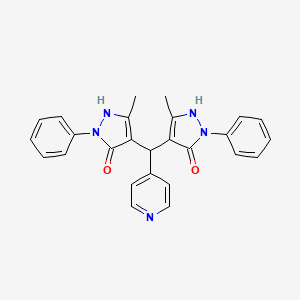
![Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-](/img/structure/B14137025.png)
![8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14137029.png)

![N-(4-((1H-Benzo[d]imidazol-1-yl)methyl)phenyl)-6-chloropyrimidin-4-amine](/img/structure/B14137037.png)

![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137060.png)
